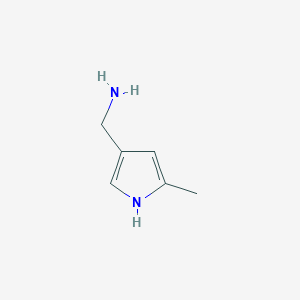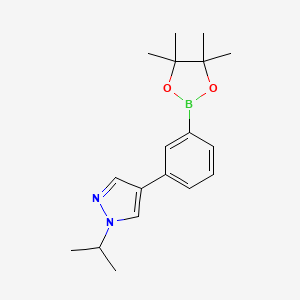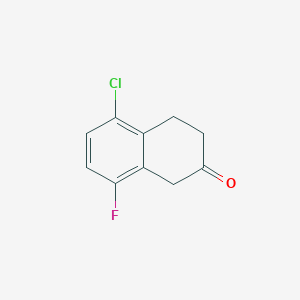
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with an isothiocyanate functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 2-Fluoro-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 2-Fluoro-4-(trifluoromethoxy)aniline in an inert solvent.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol.
Cycloaddition: Dienes and other unsaturated compounds are used as reactants. The reactions are often performed under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the isothiocyanate group.
Major Products Formed
Thiourea derivatives: Formed from the reaction with amines.
Thiocarbamate derivatives: Formed from the reaction with alcohols.
Heterocyclic compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. The formation of these covalent bonds can alter the structure and function of the target biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)phenyl Isothiocyanate
- 4-(Trifluoromethyl)phenyl Isothiocyanate
- Phenyl Isothiocyanate
Uniqueness
2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and stability. These properties make it particularly useful in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H3F4NOS |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
2-fluoro-1-isothiocyanato-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F4NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H |
Clé InChI |
CASPZTMVXLPDEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)









![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)

